Mass Spectrometric Differentiation: 8 Da Mass Shift Enables Unambiguous MS/MS Channel Discrimination
Lurasidone Metabolite 14326 D8 incorporates eight deuterium atoms on the piperazine ring, producing a molecular weight of 516.72 g/mol versus 508.68 g/mol for the non-deuterated ID-14326 metabolite . This 8 Da mass shift ensures complete baseline separation in the mass spectrometer without requiring chromatographic resolution [1]. The deuterium substitution occurs on the piperazine moiety, which is remote from the norbornane hydroxylation site characteristic of metabolite 14326, preserving the exact chromatographic retention behavior of the unlabeled analyte while providing a distinct precursor-to-product ion transition for SRM-based quantification .
| Evidence Dimension | Molecular weight and mass spectrometric discrimination |
|---|---|
| Target Compound Data | 516.72 g/mol; C₂₈H₂₈D₈N₄O₃S |
| Comparator Or Baseline | Lurasidone Metabolite 14326 (non-deuterated): 508.68 g/mol; C₂₈H₃₆N₄O₃S |
| Quantified Difference | Δ = +8.04 Da (8 × deuterium substitution) |
| Conditions | High-resolution mass spectrometry or triple quadrupole LC-MS/MS |
Why This Matters
This 8 Da mass differential enables the target compound to serve as an internal standard that co-elutes with the analyte while remaining fully distinguishable by MS, a requirement for accurate isotope dilution quantification.
- [1] PeptideDB. Lurasidone Metabolite 14326-d8 Database Entry. CAS: 186204-33-1 (unlabeled). View Source
